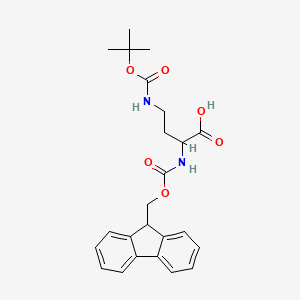

4-(Boc-amino)-2-(Fmoc-amino)butanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Modern Chemical Synthesis and Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org While over 140 NPAAs occur naturally, thousands more can be created synthetically in the laboratory. wikipedia.org These compounds have become indispensable tools in modern chemistry and biology, offering a vast reservoir of chemical diversity for pharmaceutical applications. nbinno.comnih.gov

In peptide science, the incorporation of NPAAs into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. nih.govnih.gov Peptides composed solely of natural amino acids often exhibit poor stability in biological systems. nih.govbohrium.com The introduction of NPAAs can fundamentally alter a peptide's characteristics, improving its stability against enzymatic degradation, potency, permeability, and bioavailability. nih.govnih.gov By replacing natural amino acids with modified ones, researchers can design peptides that are more resistant to proteases, thereby extending their half-life and improving their pharmacokinetic profiles. nbinno.com

Furthermore, NPAAs introduce novel structural features that can optimize a drug's interaction with its target. nbinno.com They can act as conformational constraints, introduce new pharmacologically active elements, and be used to construct diverse molecular scaffolds. cpcscientific.com This control over molecular conformation is critical for developing highly targeted therapies with enhanced binding affinity and selectivity, leading to reduced side effects. nbinno.com Consequently, NPAAs are key building blocks for introducing desired functions and properties in synthetic peptide drugs and are vital in various scientific fields, including drug discovery and the study of protein structure. nih.gov

Orthogonal Protecting Group Strategies: The Synergistic Utility of Boc and Fmoc in Multifunctional Building Blocks

In complex chemical syntheses, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive functional groups. peptide.comamericanpeptidesociety.org An orthogonal protecting group strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. peptide.com This allows for the selective deprotection and modification of specific sites on a multifunctional molecule.

The two most widely used amino-protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comamericanpeptidesociety.org The synergy between Boc and Fmoc lies in their distinct chemical labilities:

Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com It is stable to basic conditions. organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is removed using a mild base, commonly piperidine (B6355638). americanpeptidesociety.orgaltabioscience.com It is stable under the acidic conditions used to cleave Boc groups. total-synthesis.com

The true orthogonality of the Fmoc/tBu-based protection scheme, where Fmoc protects the alpha-amino group and acid-labile groups (like tert-butyl) protect side chains, is a key advantage over older Boc-based strategies. altabioscience.comiris-biotech.denih.gov This orthogonality is crucial for compounds like 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid, which possesses two distinct amino functionalities. The Fmoc group can be selectively removed to allow for peptide chain elongation at the alpha-amino position, while the Boc group remains intact on the side chain. Subsequently, the Boc group can be removed under acidic conditions at a later stage to allow for further modification, such as cyclization or branching. This dual protection scheme provides chemists with precise control over the synthetic route, enabling the creation of complex peptides and other molecules that would be difficult to assemble otherwise. iris-biotech.de

Historical Context and Evolution of Diaminobutanoic Acid Derivatives in Chemical Research

Diaminobutanoic acid (Dab) is a non-proteinogenic amino acid found in nature, particularly in bacteria and plants. ontosight.ai It exists in different isomeric forms, such as L-2,4-diaminobutyric acid, which is an unnatural amino acid derivative. sigmaaldrich.comdrugbank.com These compounds have long been recognized for their role in various biological processes and as components of natural products. ontosight.ai For instance, Dab is a constituent of certain peptide antibiotics and siderophores, which are molecules that chelate and transport iron. ontosight.ai

The unique structure of diaminobutanoic acid, featuring two amino groups, has made it a valuable scaffold in medicinal chemistry. ontosight.ai Researchers have utilized Dab and its derivatives as building blocks for the synthesis of novel therapeutic agents, including potential antibiotics and anticancer agents. ontosight.ai The ability to introduce specific functionalities at either the alpha (α) or the side-chain amino group has driven the development of selectively protected derivatives.

The creation of compounds like this compound represents a sophisticated evolution in the use of Dab. thermofisher.com By applying the principles of orthogonal protection, this synthetic derivative transforms the natural Dab scaffold into a versatile and precisely controllable building block for solid-phase peptide synthesis. This allows for the strategic incorporation of the diaminobutanoic acid moiety into custom-designed peptides, enabling the exploration of novel structures with tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKOFAHRLBNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Boc Amino 2 Fmoc Amino Butanoic Acid and Analogous Structures

General Synthetic Routes to Substituted Butanoic Acid Scaffolds

The butanoic acid backbone is a common structural motif in many biologically active molecules. Its synthesis can be approached through various established organic reactions. One common strategy involves the alkylation of enolates derived from carboxylic acid derivatives. For instance, the enolate of a protected glycine (B1666218) equivalent can be alkylated with a suitable electrophile to introduce the desired side chain.

Another versatile method is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is particularly useful for constructing γ-amino acid derivatives. For instance, the conjugate addition of a nitrogen nucleophile to a crotonate derivative can furnish a 3-aminobutanoate scaffold, which can be further elaborated.

Cross-coupling reactions have also emerged as powerful tools for constructing carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce various substituents onto a pre-existing butanoic acid framework. These methods offer a high degree of functional group tolerance and are amenable to the synthesis of diverse libraries of substituted butanoic acids.

Furthermore, ring-opening reactions of cyclic precursors, such as γ-butyrolactone, can provide access to functionalized butanoic acids. The lactone ring can be opened by various nucleophiles, introducing functionality at the 4-position of the butanoic acid chain.

Stereoselective and Asymmetric Synthesis of Chiral Diaminobutanoic Acid Derivatives

The biological activity of molecules is often dictated by their three-dimensional structure. Therefore, the stereocontrolled synthesis of chiral molecules is of paramount importance. For diaminobutanoic acid derivatives, which contain at least two stereocenters, achieving high levels of stereoselectivity is a significant synthetic challenge.

One approach to stereoselective synthesis is through diastereoselective reactions, where a chiral center already present in the molecule directs the formation of a new stereocenter. For example, the conjugate addition of a chiral amine to an α,β-unsaturated ester can proceed with high diastereoselectivity, influenced by the stereochemistry of the amine. rsc.orgresearchgate.net

Asymmetric synthesis, which creates a new stereocenter in an achiral molecule using a chiral reagent or catalyst, is a more direct approach to enantiomerically pure compounds. Several powerful asymmetric methods have been developed for the synthesis of amino acids and their derivatives.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

A widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org These auxiliaries can be acylated with a carboxylic acid, and the resulting imide can undergo highly diastereoselective alkylation reactions. The stereoselectivity is controlled by the bulky substituent on the oxazolidinone ring, which shields one face of the enolate from the incoming electrophile. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid.

Another example is the use of chiral sulfinimines, developed by Ellman. These can be condensed with aldehydes or ketones to form N-sulfinyl imines, which can then undergo nucleophilic addition with high diastereoselectivity. The sulfinyl group acts as a powerful chiral directing group and can be easily cleaved under mild acidic conditions to reveal the chiral amine.

The use of chiral auxiliaries derived from naturally abundant starting materials like amino acids, terpenes, and carbohydrates is a common strategy in the asymmetric synthesis of biologically active compounds. nih.gov For example, pseudoephedrine can be used as a chiral auxiliary in alkylation reactions to produce aldol (B89426) products with high stereoselectivity. numberanalytics.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Application |

| Evans' Oxazolidinones | Asymmetric Alkylations, Aldol Reactions | Synthesis of chiral carboxylic acids and alcohols wikipedia.orgnumberanalytics.com |

| Pseudoephedrine | Aldol Reactions | Synthesis of chiral alcohols numberanalytics.com |

| Camphorsultam (Oppolzer's sultam) | Various Asymmetric Transformations | Synthesis of chiral amines and other functional groups wikipedia.org |

| (S)- and (R)-tert-Butanesulfinamide (Ellman's auxiliary) | Asymmetric Synthesis of Amines | Synthesis of chiral primary amines osi.lv |

Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Transition metal catalysis has been extensively explored for the asymmetric synthesis of amino acids. nature.comresearchgate.net For instance, rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for producing α-amino acids with high enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation can be used to introduce chirality into amino acid precursors. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral amines, thioureas, and phosphoric acids have been shown to catalyze a wide range of enantioselective reactions, including Mannich reactions, Michael additions, and aldol reactions, providing access to a variety of chiral building blocks for non-proteinogenic amino acids. rsc.org

A notable example is the use of bifunctional tertiary amine-squaramide catalysts in the enantioselective Mannich-type addition of allomaltol to N-protected aldimines. rsc.org The resulting adducts can be readily transformed into non-proteinogenic α-amino acids.

Table 2: Enantioselective Catalytic Methods for Amino Acid Synthesis

| Catalytic System | Reaction Type | Product Type |

| Rh(I)-phosphine complexes | Asymmetric Hydrogenation | Chiral α-amino acids nih.gov |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Chiral amino acid precursors researchgate.net |

| Bifunctional Tertiary Amine-Squaramide | Enantioselective Mannich Reaction | Non-proteinogenic α-amino acids rsc.org |

| Transition Metal Nitrene Insertion | C-H Amination | Chiral α-amino acids nature.com |

Orthogonal Protection Strategies for Multi-Functional Amino Acids: Focus on Boc and Fmoc Installation

In the synthesis of complex molecules with multiple functional groups, such as 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid, it is crucial to employ a protection strategy that allows for the selective deprotection of one functional group in the presence of others. nih.gov This is known as an orthogonal protection strategy. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are a cornerstone of modern peptide synthesis and are widely used for the protection of amino groups due to their orthogonal nature. researchgate.net

The Boc group is stable to basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org In contrast, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. creative-peptides.comamericanpeptidesociety.org This difference in lability allows for the selective removal of either group without affecting the other, a critical feature in the stepwise assembly of peptides and other complex molecules. researchgate.netiris-biotech.de

The selective introduction of Boc and Fmoc groups onto the different amino functionalities of a diaminobutanoic acid precursor is a key step in the synthesis of the target molecule. This can be achieved by taking advantage of the different reactivity of the amino groups or by using a sequential protection strategy.

For instance, if one amino group is significantly more nucleophilic than the other, it may be possible to selectively protect it under carefully controlled conditions. Alternatively, one amino group can be protected first, and then after a purification step, the second amino group can be protected with the other protecting group.

The choice of protecting group reagent is also important. For the introduction of the Boc group, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is commonly used in the presence of a base. organic-chemistry.org For the Fmoc group, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are frequently employed. total-synthesis.com

The power of the Boc/Fmoc orthogonal system lies in the ability to selectively remove one group while the other remains intact, enabling the regioselective modification of the molecule. researchgate.net For example, in the synthesis of a peptide, the Fmoc group on the α-amino group of the growing peptide chain can be removed with piperidine to allow for the coupling of the next amino acid, while the Boc groups protecting the side chains of the amino acid residues remain unaffected. biosynth.com

Conversely, if a modification is desired at a specific side chain, a protecting group orthogonal to both Boc and Fmoc, such as an Alloc (allyloxycarbonyl) group, could be used. The Alloc group can be selectively removed using a palladium catalyst, leaving both the Boc and Fmoc groups in place.

The sequential deprotection of Boc and Fmoc groups is a fundamental strategy in solid-phase peptide synthesis (SPPS), where a peptide is assembled on a solid support. iris-biotech.debiosynth.com The Fmoc/tBu strategy, where the N-terminal α-amino group is protected with Fmoc and reactive side chains are protected with t-butyl-based groups (which are acid-labile like Boc), is the most common approach in modern SPPS. researchgate.netbiosynth.com

Table 3: Orthogonal Protecting Groups in Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com | Stable to base, hydrogenolysis organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) creative-peptides.com | Stable to acid total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂/Pd), strong acid biosynth.com | Stable to mild acid and base biosynth.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger biosynth.com | Stable to acid and base biosynth.com |

Advanced Synthetic Transformations for Functionalization of Butanoic Acid Derivatives

The functionalization of amino acid derivatives is crucial for creating non-proteinogenic amino acids that can be incorporated into peptides to modulate their structure and biological activity. rsc.org For a molecule like this compound, which has both its alpha- and gamma-amino groups protected, advanced transformations typically target the carbon backbone to introduce new functionalities.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and efficient strategy for modifying amino acids and peptides, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgrhhz.net This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to complex molecules. acs.org However, a significant challenge in amino acid modification is achieving site-selectivity due to the presence of multiple C-H bonds and functional groups. rsc.orgresearchgate.net

Palladium-catalyzed C-H activation is a leading method for the selective functionalization of amino acid derivatives. rsc.org The strategy often relies on the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. rhhz.net For derivatives of 4-aminobutanoic acid, directing groups can facilitate functionalization at the β, γ, and δ positions. rsc.org Bidentate directing groups, in particular, have proven highly effective for achieving high levels of site-selectivity in the functionalization of amino acid side chains. rsc.org

Recent advancements have also focused on photo-mediated C-H functionalization, which offers the advantage of proceeding under mild conditions. mdpi.com This method can be used for various transformations, including arylation, to rapidly generate diverse non-proteinogenic amino acids. mdpi.com

The table below summarizes common C-H functionalization reactions applicable to amino acid derivatives, which could be adapted for substrates like this compound, likely targeting the γ- or β-positions.

| Functionalization Type | Catalyst System (Typical) | Directing Group Example | Description | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | N-(2-pyridyl)sulfonyl | Forms a new C-C bond by introducing an aryl group, typically from an aryl halide or boronic acid. | rhhz.net |

| Alkylation | Pd(OAc)₂ / Ligand | 8-aminoquinoline | Introduces an alkyl group, often from an alkyl halide, to form a new C-C bond. | rhhz.net |

| Alkenylation | Pd(OAc)₂ / AgOAc | 8-aminoquinoline | Creates a C=C double bond by coupling with vinyl iodides. | rhhz.net |

| Alkynylation | Pd(II) catalyst | N-picolinoyl (PA) | Provides access to β-alkynyl α-amino acids through coupling with alkynyl bromides. | rhhz.net |

| Photo-mediated Arylation | Photocatalyst (e.g., Ir-based) | Not always required | Uses light to initiate the reaction under mild conditions, coupling with aryl compounds. | mdpi.com |

Application of Click Chemistry for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and highly efficient method for the derivatization of biomolecules, including amino acids and peptides. bachem.comnih.gov The reaction is characterized by its high yield, mild reaction conditions, and bio-orthogonality, meaning it does not interfere with native biological functional groups. bachem.com This makes it exceptionally suitable for modifying complex molecules with sensitive protecting groups like Boc and Fmoc. bachem.compeptide.com

The core of this strategy involves the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. peptide.com This triazole linkage serves as a rigid, hydrolysis-resistant surrogate for a peptide bond, making it valuable in the design of peptidomimetics. bachem.comnih.gov

To apply click chemistry to a scaffold like this compound, a precursor containing either an azide or an alkyne functionality is required. For instance, a synthetic route could start with an analogue such as (S)-2-(Fmoc-amino)-4-azidobutanoic acid. This azido-functionalized building block can then be "clicked" with a wide array of alkyne-containing molecules to introduce diverse functionalities, such as fluorescent dyes, PEG chains, or other bioactive moieties. bachem.comsigmaaldrich.com The synthesis can be performed either in solution or on a solid-phase resin. bachem.compeptide.com

The table below outlines the key components and examples of building blocks used in click chemistry for amino acid derivatization.

| Component | Example | Function | Reference |

|---|---|---|---|

| Azide-Functionalized Amino Acid | Fmoc-L-4-Azidobutyrine (Fmoc-Abu(N₃)-OH) | Serves as the azide-containing backbone for reaction with an alkyne. | peptide.com |

| Alkyne-Functionalized Amino Acid | Fmoc-L-propargylalanine (Fmoc-Pra-OH) | Serves as the alkyne-containing backbone for reaction with an azide. | peptide.com |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | The copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, facilitates the cycloaddition. | nih.gov |

| Derivatizing Agent | Alkyne-modified fluorescent dye | An alkyne-containing molecule that is attached to the amino acid backbone via the click reaction. | bachem.com |

| Alternative (Copper-Free) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Uses strained cyclooctynes (e.g., DBCO) to react with azides without a cytotoxic metal catalyst, useful for in vivo applications. | bachem.com |

Application of 4 Boc Amino 2 Fmoc Amino Butanoic Acid in Peptide Synthesis

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this approach, all reactions are carried out in a homogeneous solution, and products are purified after each step. slideshare.net

4-(Boc-amino)-2-(Fmoc-amino)butanoic acid is also well-suited for solution-phase synthesis. The orthogonal nature of its protecting groups allows for controlled, stepwise reactions. For example, the Fmoc group can be removed to allow for N-terminal chain elongation, followed by the selective removal of the Boc group for side-chain modification, similar to the strategies employed in SPPS. The use of coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) is common in solution-phase synthesis. peptide.com

Synthesis of Branched and Cyclic Peptides Utilizing Orthogonal Protection

The ability to selectively deprotect the side-chain amine makes this compound an ideal building block for the synthesis of non-linear peptides, such as branched and cyclic structures. chempep.com

Branched Peptides: A second peptide chain can be synthesized by attaching it to the side-chain amine of the 4-amino-2-aminobutanoic acid residue after selective Boc deprotection. researchgate.net This allows for the creation of well-defined branched structures, which can be used to mimic complex protein motifs or to develop multi-valent ligands.

Cyclic Peptides: Cyclization is a common strategy to improve the stability and conformational rigidity of peptides. This building block can facilitate cyclization in several ways:

Side-Chain to C-Terminus: After assembling the linear peptide on the resin, the side-chain Boc group is removed. The exposed amine can then be coupled with the C-terminal carboxylic acid (after cleavage from a highly acid-labile resin like 2-CTC) to form a cyclic peptide.

Side-Chain to N-Terminus: The side-chain amine can be coupled with the N-terminal amine of the same peptide chain, often mediated by a linker.

Side-Chain to Side-Chain: Two residues of this compound (or a similar orthogonally protected amino acid) can be incorporated into a peptide chain, and their deprotected side chains can be linked together.

Development of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of non-standard amino acids is a key strategy in the design of peptidomimetics. nih.gov

Conformational Restraints and Structural Diversification

The unique structure of this diamino acid derivative facilitates several methods of structural modification:

Lactam Cyclization: The side-chain amine, protected by the Boc group, can be selectively deprotected on-resin after the linear peptide has been assembled. This free amine can then react with a carboxylic acid group from another amino acid side chain (e.g., Aspartic or Glutamic acid) or the C-terminus of the peptide to form a stable amide bond, known as a lactam bridge. This head-to-side-chain or side-chain-to-side-chain cyclization creates a conformationally rigid cyclic peptide.

Branched Peptides: The gamma-amino group can serve as an attachment point for a second, distinct peptide chain. After the primary peptide backbone is synthesized, the Boc group is removed, and a new peptide sequence can be grown from the exposed side-chain amine, resulting in a branched or 'dendrimeric' peptide structure. nih.gov

These modifications allow for significant structural diversification from a single linear peptide sequence, enabling the exploration of a wider range of molecular architectures for therapeutic or diagnostic purposes. nih.gov

| Modification Strategy | Key Steps | Resulting Structure | Primary Advantage |

|---|---|---|---|

| Side-Chain Lactamization | 1. Synthesize linear peptide using Fmoc-SPPS. 2. Selectively deprotect side-chain Boc group. 3. Activate a free carboxyl group. 4. Form amide bond with the side-chain amine. | Cyclic Peptide | Introduces conformational rigidity, enhances stability and receptor selectivity. mdpi.com |

| Peptide Branching | 1. Synthesize primary peptide chain. 2. Selectively deprotect side-chain Boc group. 3. Initiate a second peptide synthesis from the side-chain amine. | Branched (Dendrimeric) Peptide | Increases molecular complexity and allows for multivalent presentation of functional motifs. nih.gov |

Design of Functional Scaffolds for Modulating Biological Interactions

Amino acids and their derivatives are increasingly used as foundational hubs for the construction of complex molecular scaffolds. mdpi.com this compound is particularly well-suited for this purpose due to its bifunctional nature and orthogonal protection scheme. It can be incorporated into a peptide sequence, and its side chain can be used as a handle to attach a variety of functional moieties, effectively creating a precisely defined scaffold for modulating biological interactions.

The design of these functional scaffolds involves incorporating the diaminobutanoic acid residue into a peptide and then using its side chain as a point of divergence. After selective deprotection of the Boc group, the side-chain amine can be conjugated with:

Targeting Ligands: Molecules such as carbohydrates, small molecules, or other peptides that direct the entire construct to a specific cell type or receptor.

Payloads: Therapeutic agents or diagnostic probes (e.g., fluorophores, radioisotopes) can be attached, allowing for targeted delivery. nih.gov

Solubility Modifiers: Groups like polyethylene (B3416737) glycol (PEG) can be conjugated to the side chain to improve the pharmacokinetic properties of the peptide.

This "scaffold" approach transforms a simple peptide into a multifunctional molecule capable of complex biological tasks. mdpi.com For example, a peptide scaffold built with this compound could feature a cell-penetrating sequence in its backbone while presenting an antisense agent, like a Peptide Nucleic Acid (PNA), on its side chain to modulate gene expression inside the target cell. nih.gov

| Functional Moiety Attached to Side Chain | Purpose | Example Application |

|---|---|---|

| Peptide Nucleic Acid (PNA) | Antisense therapy | Development of novel antibiotics by targeting essential bacterial genes. nih.gov |

| Fluorophore (e.g., FITC) | Molecular imaging and diagnostics | Tracking the cellular uptake and localization of a therapeutic peptide. |

| Cell-Targeting Peptide (e.g., RGD) | Targeted drug delivery | Directing a cytotoxic agent specifically to cancer cells overexpressing certain integrins. |

| Polyethylene Glycol (PEG) | Improve pharmacokinetics | Increasing the circulation half-life and reducing immunogenicity of a peptide drug. |

Strategic Applications in Bioconjugation and Chemical Probe Development

Site-Specific Functionalization of Biomolecules through Selective Deprotection

The core advantage of using 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid lies in the principle of orthogonal protection. chempep.com The Fmoc and Boc groups exhibit mutually exclusive chemical labilities, allowing for their sequential and selective removal under distinct chemical conditions. This enables the researcher to expose one amine functionality for chemical modification while the other remains protected, and vice-versa.

The Fmoc group is characteristically removed under mild basic conditions, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.comiris-biotech.de This deprotection is a standard step in solid-phase peptide synthesis (SPPS). chempep.comsigmaaldrich.com In contrast, the Boc group is stable to these basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com

This selective deprotection strategy allows for the site-specific introduction of various functionalities onto a peptide backbone or other biomolecules. For instance, after incorporating the diaminobutanoic acid residue into a peptide chain via its Fmoc-protected α-amino group, the Boc group on the side chain can be selectively removed with acid. This newly exposed γ-amino group then serves as a unique chemical handle for conjugation to a specific molecule of interest, such as a drug, a fluorophore, or a polyethylene (B3416737) glycol (PEG) chain. Subsequently, the Fmoc group at the N-terminus of the peptide can be removed under standard basic conditions to allow for further chain elongation or modification at that specific site. This stepwise approach provides precise control over the location of modifications, which is critical for creating well-defined bioconjugates with predictable properties and functions.

| Protecting Group | Full Name | Removal Conditions | Stability |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% Piperidine in DMF) peptide.comiris-biotech.de | Stable to acid chempep.com |

| Boc | tert-Butyloxycarbonyl | Acid-labile (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgpeptide.com | Stable to base chempep.com |

Development of Chemical Probes and Tags Incorporating Diaminobutanoic Acid Derivatives

The capacity for dual, site-specific functionalization makes this compound an excellent building block for the synthesis of sophisticated chemical probes and molecular tags. Chemical probes are essential tools for studying biological processes, and their efficacy often depends on the precise arrangement of their functional components, such as a targeting moiety, a reporter group (e.g., fluorophore, biotin), and a reactive group for covalent linkage.

By incorporating this orthogonally protected diaminobutanoic acid into a peptide or other scaffold, researchers can create a branching point for the attachment of different functional units. For example, after the incorporation of the residue into a peptide sequence, the side-chain Boc group can be removed to attach a fluorescent dye. The resulting peptide, now containing a site-specific fluorescent label, can be further elongated or modified after the subsequent removal of the N-terminal Fmoc group. This allows for the creation of probes where the spatial relationship between different components is precisely controlled. This level of control is crucial for applications such as Förster Resonance Energy Transfer (FRET) probes, where the distance between two different fluorophores is critical.

Linker Chemistry for Conjugate Systems

Amino acid derivatives, including this compound, are valuable components in the construction of these linkers. broadpharm.com They can be used to build peptide-based linkers that are designed to be stable in circulation but cleavable by specific enzymes within the target cell, such as lysosomal proteases. nih.govmdpi.com The diaminobutanoic acid scaffold provides a defined stereochemistry and a fixed length, contributing to the structural integrity of the linker.

Furthermore, the dual-amine functionality allows for the creation of branched or "Y-shaped" linkers. After incorporating the residue, selective deprotection of the side-chain and alpha-amino groups allows for the attachment of multiple molecules—for instance, multiple drug molecules to a single point on the linker, potentially increasing the potency of an ADC. This ability to create more complex linker architectures is a key strategy for optimizing the performance of next-generation bioconjugates. symeres.com

Contribution to Advanced Medicinal Chemistry Design Principles

Design of Novel Therapeutic Peptides and Analogues

The strategic use of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid serves as a critical building block in this context, allowing for the synthesis of peptide analogues with tailored therapeutic profiles. The dual protection scheme is fundamental to solid-phase peptide synthesis (SPPS), the dominant methodology for assembling peptides. americanpeptidesociety.orgnih.gov The Fmoc group protects the α-amino group, which is deprotected at each cycle of amino acid addition, while the Boc group provides stable protection for the side-chain amino group, which can be removed at a later, desired stage of the synthesis. google.com

A significant application of (S)-4-(Boc-amino)-2-(Fmoc-amino)butanoic acid is in the synthesis of analogues of polymyxins, a class of cyclic lipopeptide antibiotics used as a last resort for treating multidrug-resistant Gram-negative bacterial infections. thermofisher.comfishersci.canih.gov Polymyxins are characterized by a high content of the non-proteinogenic amino acid L-2,4-diaminobutanoic acid (L-Dab). nih.gov The subject compound is a protected derivative of this crucial amino acid.

The native structure of polymyxins, while effective, is associated with significant nephrotoxicity. Medicinal chemists are actively developing analogues to mitigate this toxicity while retaining or enhancing antibacterial potency. researchgate.net The synthesis of these new-generation polymyxins relies on the precise, stepwise assembly of the peptide backbone using SPPS. nih.gov By incorporating this compound, researchers can introduce the essential diaminobutanoic acid residue at specific positions within the peptide sequence. The orthogonal protecting groups ensure that the side-chain amino functionality remains masked until it is needed for cyclization or other modifications, which is a key step in forming the final polymyxin (B74138) structure. nih.gov

| Position | Amino Acid Residue | Role/Function |

|---|---|---|

| 1 | L-Dab (acylated) | Anchors to bacterial membrane; N-terminal acylation is critical for activity |

| 2 | L-Thr | Contributes to peptide structure |

| 3 | L-Dab | Positive charge for electrostatic interaction with Lipid A |

| 4 | L-Dab | Part of the cyclic ring structure |

| 5 | L-Dab | Positive charge for electrostatic interaction with Lipid A |

| 6 | D-Phe | Hydrophobic residue contributing to membrane interaction |

| 7 | L-Leu | Hydrophobic residue contributing to membrane interaction |

| 8 | L-Dab | Positive charge for electrostatic interaction with Lipid A |

| 9 | L-Dab | Positive charge for electrostatic interaction with Lipid A |

| 10 | L-Thr | Completes the cyclic structure via linkage to position 4 |

As illustrated in the table, L-Dab is the most abundant residue in Polymyxin B1, highlighting the importance of its protected precursor, this compound, in synthetic efforts.

The ability to create novel peptide sequences with enhanced therapeutic properties, such as improved chemical stability, receptor binding affinity, and solubility, is a primary goal of medicinal chemistry. Protected amino acids like this compound are instrumental in achieving this. chemimpex.com The introduction of such non-standard building blocks can alter the peptide's conformation and metabolic stability. nbinno.com

The orthogonal protection offered by the Fmoc and Boc groups allows for selective chemical modifications. americanpeptidesociety.orgchemimpex.com For instance, after the peptide backbone is fully assembled, the Boc group on the butanoic acid side chain can be selectively removed to expose a primary amine. This amine can then be functionalized, for example, by attaching polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profile, or by linking it to another molecule to create a bioconjugate. This strategic functionalization is key to developing bioactive peptides with optimized efficacy and safety. chemimpex.com

Chiral Building Block for Drug Discovery

Chirality is a fundamental consideration in drug design, as the stereochemistry of a molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets. chemimpex.com this compound is a chiral molecule, and its availability in enantiomerically pure forms (e.g., (S) and (R) isomers) makes it a valuable chiral building block for drug discovery. chemimpex.comfishersci.ca

| Property | Value |

|---|---|

| CAS Number | 125238-99-5 fishersci.ca |

| Molecular Formula | C24H28N2O6 fishersci.ca |

| Molecular Weight | 440.50 g/mol fishersci.ca |

| Appearance | White crystalline powder chemimpex.com |

| Solubility | Slightly soluble in water fishersci.ca |

Scaffold Design for Small Molecule Modulators

Beyond its role in peptide synthesis, this compound can serve as a versatile scaffold for the development of small molecule libraries aimed at identifying modulators of various biological targets. chemimpex.comthermofisher.com A scaffold is a core molecular structure upon which a variety of chemical substituents can be appended to create a diverse set of compounds. nih.govrsc.org

The butanoic acid backbone of this compound provides a robust framework with multiple points for chemical diversification. mdpi.com The presence of the carboxylic acid group and the two differentially protected amino groups allows for a programmed, stepwise attachment of different chemical moieties. For example, one could first build a substituent off the carboxylic acid, then selectively deprotect and modify the α-amino group (by removing Fmoc), and finally deprotect and modify the γ-amino group (by removing Boc). This systematic approach can generate a library of related small molecules. This strategy has been applied to similar butanoic acid scaffolds to discover novel inhibitors of biological targets, such as the ASCT2 glutamine transporter, which is implicated in cancer metabolism. nih.gov The chemical tractability and defined stereochemistry of this compound make it an attractive starting point for such scaffold-based drug discovery efforts.

Innovations in Synthetic Methodology and Environmental Considerations

Green Chemistry Approaches for the Synthesis and Utilization of Protected Amino Acids

Green chemistry principles are increasingly being applied to the synthesis of protected amino acids to minimize environmental impact. This involves the use of safer solvents, reducing waste, and improving energy efficiency. The solid-phase peptide synthesis (SPPS) strategy, while efficient, is often criticized for its high consumption of hazardous solvents like N,N'-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.comrsc.org Consequently, significant research has been directed towards developing greener alternatives. rsc.org

The use of water as a solvent in peptide synthesis is a primary goal of green chemistry. nih.gov However, the poor water solubility of common building blocks like Fmoc- and Boc-protected amino acids presents a significant challenge. nih.gov To overcome this, researchers have explored several innovative strategies:

Water-Dispersible Nanoparticles: One approach involves converting hydrophobic Fmoc- and Boc-amino acids into water-dispersible nanoparticles. nih.govrsc.org This technique allows for peptide synthesis to be conducted in aqueous media, drastically reducing the reliance on organic solvents. nih.gov For instance, the synthesis of Leu-enkephalinamide has been successfully demonstrated using this method, achieving a 67% yield. nih.gov

Water-Soluble Protecting Groups: Another strategy is the development of water-soluble Nα-amino protecting groups. rsc.org An example is the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, a sulfonated derivative of the Fmoc group, which imparts greater water solubility to the amino acid. rsc.org

Micellar Systems: Peptide synthesis can also be performed in aqueous micellar media. nih.gov Surfactants like TPGS-750-M form nano-micelles in water, creating a lipophilic core where the peptide synthesis reaction can occur. rsc.org This approach has been used for the synthesis of di- and tri-peptides. rsc.org

| Approach | Key Feature | Example Application | Reference |

| Water-Dispersible Nanoparticles | Conversion of hydrophobic protected amino acids into nanoparticles | Synthesis of Leu-enkephalinamide | nih.gov |

| Water-Soluble Protecting Groups | Use of inherently water-soluble protecting groups like Smoc | Synthesis of short peptides | rsc.org |

| Aqueous Micellar Media | Use of surfactants to create reaction "pockets" in water | Synthesis of di- and tri-peptides | rsc.org |

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions in peptide synthesis. sigmaaldrich.cnrsc.org It offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and purer products. sigmaaldrich.cnrsc.org

Microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to be particularly effective, even for challenging sequences prone to aggregation. sigmaaldrich.cn The combination of microwave heating with techniques like the use of pseudoproline dipeptides can significantly improve synthetic efficiency. sigmaaldrich.cn Furthermore, microwave-assisted synthesis can be combined with aqueous media, further enhancing the green credentials of the process. For example, water-based microwave-assisted SPPS using Boc-amino acid nanoparticles has been successfully employed for the synthesis of Leu-enkephalin and other model peptides. mdpi.comresearchgate.net This method allows for rapid coupling reactions, often completed within minutes at elevated temperatures. unive.it

| Synthesis Method | Key Advantages | Example | Reference |

| Microwave-Assisted SPPS | Shorter reaction times, higher yields, overcomes aggregation | Synthesis of difficult peptide sequences | sigmaaldrich.cn |

| Aqueous Microwave-Assisted SPPS | Combines benefits of microwave heating and aqueous media | Synthesis of Leu-enkephalin using Boc-amino acid nanoparticles | mdpi.comresearchgate.net |

Development of Alternative and Complementary Protecting Groups for Multifunctional Amino Acids

The synthesis of complex peptides and non-natural amino acids often requires a sophisticated protecting group strategy to ensure chemoselectivity. researchgate.netresearchgate.net The widely used Boc/Bzl and Fmoc/tBu strategies provide a foundation, but the synthesis of molecules with multiple reactive functionalities necessitates a broader range of orthogonal protecting groups. researchgate.netaltabioscience.com

Orthogonality is a key concept, meaning that one type of protecting group can be removed selectively in the presence of others. researchgate.netaltabioscience.com This allows for the precise and controlled manipulation of different functional groups within a molecule. For multifunctional amino acids, it is crucial to have a set of protecting groups for the α-amino group, the C-terminal carboxyl group, and any reactive side chains that can be removed under distinct conditions. researchgate.net

Several alternative and complementary protecting groups have been developed to expand the synthetic chemist's toolbox:

Allyloxycarbonyl (Alloc): This group is stable to both the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal. researchgate.net It is typically cleaved using a palladium catalyst, providing an additional layer of orthogonality. researchgate.net

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These groups are removed by hydrazinolysis and are often used for the protection of lysine and ornithine side chains. ug.edu.pl

Trityl (Trt), Methoxytrityl (Mmt), and Methyltrityl (Mtt): These acid-labile groups offer varying degrees of stability and are commonly used to protect the side chains of histidine, asparagine, and glutamine. peptide.com Their different sensitivities to acid allow for selective deprotection.

Photolabile Protecting Groups: These groups can be removed by irradiation with light at a specific wavelength, offering a non-chemical deprotection method that is compatible with many other protecting groups.

The development of such groups is crucial for the synthesis of branched peptides, cyclic peptides, and peptides containing post-translational modifications. nih.govresearchgate.net

| Protecting Group | Removal Condition | Common Application | Orthogonality |

| Alloc | Palladium catalysis | Nα-amino or side-chain protection | Orthogonal to Boc, Fmoc, tBu |

| Dde/ivDde | Hydrazinolysis | Lysine/Ornithine side-chain protection | Orthogonal to Boc, Fmoc, tBu |

| Trt/Mmt/Mtt | Varying acid lability | Histidine/Asparagine/Glutamine side-chain protection | Allows for differential deprotection |

Computational Chemistry Approaches in the Design and Prediction of Synthetic Outcomes for Such Compounds

Retrosynthetic Analysis: Tools like AiZynthFinder can propose multiple synthetic routes for a target molecule, including the necessary protecting groups. nih.gov This allows chemists to evaluate and compare different synthetic strategies before entering the lab.

Reaction Feasibility Scoring: Computational models can score the feasibility of proposed reaction steps, helping to identify potential challenges and optimize reaction conditions. nih.gov

Prediction of Reaction Yields and Side Products: Deep learning models, trained on large datasets of chemical reactions, can predict the efficiency of coupling and deprotection steps in peptide synthesis. nih.gov This can help to identify "difficult" sequences and suggest modifications to the synthetic protocol to improve outcomes. nih.gov For example, computational models can predict Fmoc deprotection efficiency with less than 6% error. nih.gov

Conformational Analysis: Understanding the three-dimensional structure of protected amino acids and peptides can help to explain and predict their reactivity. Computational methods can be used to model the conformations of these molecules and identify potential steric hindrances or other factors that might affect the course of a reaction.

Future Perspectives and Emerging Research Avenues

Expansion of the Chemical Space through Novel Derivatizations

The true potential of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid lies in its capacity for selective modification, which opens up a vast chemical space for the creation of novel molecules with tailored properties. The orthogonal nature of the Boc and Fmoc protecting groups is central to this versatility.

Following its incorporation into a peptide chain via standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the side chain can be selectively removed under acidic conditions without affecting the Fmoc-protected N-terminus or other acid-stable side-chain protecting groups. This unmasks a primary amine on the side chain, which can then be subjected to a wide array of chemical transformations.

Detailed Research Findings on Derivatizations:

Peptide Stapling and Cyclization: The side-chain amine can be used as an anchor point for creating cyclic or stapled peptides. peptide.com For instance, it can be reacted with a dicarboxylic acid linker to form a lactam bridge with a glutamic or aspartic acid residue elsewhere in the peptide chain. This conformational constraint can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability. peptide.com

Synthesis of Peptide-Drug Conjugates (PDCs): The liberated amine is an ideal site for the conjugation of small molecule drugs, toxins, or imaging agents. This approach is at the forefront of targeted drug delivery, where the peptide component acts as a homing device to direct the therapeutic payload to specific cells or tissues.

Post-Synthetic Modification for Functional Probes: The side-chain amine can be derivatized with a variety of functional moieties to create chemical biology tools. Examples include the attachment of:

Fluorophores: To create fluorescently labeled peptides for use in cellular imaging, binding assays, and diagnostics. beilstein-journals.org

Biotin: For use in affinity purification and protein interaction studies.

Cross-linking agents: To identify binding partners in complex biological systems.

The ability to introduce these modifications at a specific position within a peptide sequence allows for the systematic exploration of structure-activity relationships (SAR) and the development of highly specialized molecular tools.

Integration with Automated Synthesis Platforms for Complex Structures

The prevalence of Fmoc chemistry has made it highly compatible with automated peptide synthesizers, which have revolutionized the speed and efficiency of peptide production. biotage.comcem.comtechnoprocur.czcem.demerel.si this compound is well-suited for integration into these automated platforms for the synthesis of not just linear peptides, but also more complex, non-linear structures.

Modern automated synthesizers, particularly those equipped with microwave technology, can significantly accelerate coupling and deprotection steps, making the synthesis of long or difficult peptide sequences more feasible. cem.demerel.si The use of building blocks like this compound in these automated workflows enables the programmed, on-resin synthesis of branched and cyclic peptides. biotage.comtechnoprocur.cz

Interactive Data Table: Automated Synthesis Protocols

| Parameter | Standard Linear Synthesis | Branched/Cyclic Synthesis with this compound |

| Resin | Rink Amide, Wang | Rink Amide, Wang, or specialized resins for cyclization |

| Deprotection (Fmoc) | 20% Piperidine (B6355638) in DMF | 20% Piperidine in DMF |

| Coupling | HBTU/HOBt or DIC/Oxyma | HBTU/HOBt or DIC/Oxyma |

| Side-Chain Deprotection (Boc) | Not performed on-resin | Selective deprotection with mild TFA on-resin |

| On-Resin Modification | Typically not performed | Lactam bridge formation, attachment of other molecules |

| Cleavage | Strong acid cocktail (e.g., TFA/TIS/H2O) | Strong acid cocktail (e.g., TFA/TIS/H2O) |

The programmability of automated synthesizers allows for the precise scheduling of the selective deprotection of the Boc group and the subsequent coupling of a branching peptide chain or a cyclization linker, all within a single, continuous synthesis run. technoprocur.cz This streamlines the production of complex peptides that would be challenging and time-consuming to produce manually.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The application of this compound extends beyond traditional synthetic chemistry, providing a powerful tool for addressing fundamental questions in chemical biology. By incorporating this building block into peptides, researchers can create molecular probes and novel therapeutics to explore and manipulate biological systems.

Research at the Chemistry-Biology Interface:

Antimicrobial Peptide (AMP) Research: One of the most significant applications of this compound is in the synthesis of polymyxin (B74138) analogs and other antimicrobial peptides. The diaminobutyric acid residues are crucial for the interaction of these peptides with the bacterial cell membrane, leading to cell death. By systematically replacing natural amino acids with this compound and subsequently modifying the side chain, researchers can investigate the molecular basis of antimicrobial activity and develop new antibiotics that are less prone to resistance.

Probing Protein-Protein Interactions (PPIs): Peptides that mimic the binding interface of a protein can be potent and selective inhibitors of PPIs. nih.govrsc.org The incorporation of this compound allows for the introduction of conformational constraints (through cyclization) or the attachment of reporter groups (like fluorophores) to these peptide inhibitors. beilstein-journals.org These modified peptides can then be used to study the kinetics and thermodynamics of PPIs in real-time and in cellular contexts.

Development of Novel Therapeutics: The unique properties of diaminobutyric acid-containing peptides are being explored for therapeutic applications beyond antibiotics. For example, their ability to interact with cell membranes is being harnessed for drug delivery applications. Furthermore, derivatives of diaminobutyric acid have been investigated for their potential as anticancer agents and for their effects on the central nervous system.

The synthesis of these sophisticated molecular tools, enabled by building blocks like this compound, is a testament to the synergistic relationship between synthetic chemistry and chemical biology. As synthetic methods become more advanced, so too will our ability to create novel molecules to unravel the complexities of the biological world.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid, and how do protecting group strategies influence its purity?

- Methodological Answer : The compound is typically synthesized via sequential protection of amino groups using Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. Solid-phase peptide synthesis (SPPS) is commonly employed, where the carboxylic acid moiety is activated using coupling agents like HBTU or HATU. Critical steps include:

- Selective deprotection of Boc groups using TFA (trifluoroacetic acid) while retaining Fmoc stability under basic conditions (e.g., piperidine) .

- Purification via reversed-phase HPLC (RP-HPLC) to resolve impurities from incomplete coupling or side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of protecting groups. For example, the Fmoc group exhibits aromatic proton signals at ~7.3–7.8 ppm, while Boc tert-butyl protons appear as a singlet at ~1.4 ppm .

- ESI-MS : Molecular ion peaks ([M+H]) validate the molecular weight. Fragmentation patterns help identify loss of Boc/Fmoc groups (e.g., loss of 222 Da for Fmoc) .

- HPLC Purity : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to assess purity >95% .

Advanced Research Questions

Q. How can steric hindrance from the Boc and Fmoc groups impact coupling efficiency during peptide elongation, and what strategies mitigate this?

- Methodological Answer : The bulky Fmoc group at the 2-position and Boc at the 4-position can hinder access to the α-carboxylic acid, reducing coupling rates. Strategies include:

- Using high-efficiency coupling agents (e.g., DIC/Oxyma Pure) to enhance activation .

- Increasing reaction time or temperature (e.g., 50°C in DMF) to improve kinetics .

- Incorporating backbone amide protection (e.g., pseudoprolines) to reduce steric clashes .

Q. What challenges arise when incorporating this compound into nucleopeptides, and how are they resolved?

- Methodological Answer : When used in nucleopeptide synthesis (e.g., for RNA-binding studies):

- Solubility Issues : The compound’s hydrophobicity requires polar solvents like DMSO or DMF-water mixtures .

- Click Chemistry Compatibility : The azide-alkyne cycloaddition (e.g., CuAAC) must avoid Fmoc/Boc deprotection. Use copper(I) stabilizers (e.g., TBTA) to prevent side reactions .

- Purification Challenges : Hydrophobic retention on C18 columns necessitates gradient elution with 0.1% TFA to isolate nucleopeptide conjugates .

Q. How do competing deprotection pathways affect the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions (TFA) : Boc groups are cleaved rapidly (15–30 min), while Fmoc remains intact. Prolonged exposure (>2 hr) may hydrolyze the Fmoc carbamate .

- Basic Conditions (Piperidine) : Fmoc is removed efficiently (20% piperidine/DMF, 10–20 min), but Boc groups are stable. Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis .

Application-Oriented Questions

Q. How can this compound be used to design β-turn mimetics or constrained peptide analogs?

- Methodological Answer : The branched structure (Boc at 4-position, Fmoc at 2-position) introduces conformational constraints. Applications include:

- β-Turn Induction : Incorporate into peptide sequences to stabilize turns via steric and hydrogen-bonding interactions .

- Peptide Macrocyclization : Use the carboxylic acid for lactamization or click chemistry to form cyclic structures .

Q. What are the limitations of using this compound in solid-phase synthesis of long peptides (>30 residues)?

- Methodological Answer :

- Aggregation Risk : Hydrophobic Fmoc/Boc groups promote β-sheet formation, causing incomplete couplings. Additives like HOBt or Chaotropic agents (e.g., urea) improve solvation .

- Deprotection Efficiency : For long sequences, iterative piperidine treatments may partially cleave Fmoc, requiring mid-synthesis purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.